molecular formula C15H19F2NO2 B13667189 1-Boc-3-(3,5-difluorophenyl)pyrrolidine

1-Boc-3-(3,5-difluorophenyl)pyrrolidine

Cat. No.: B13667189
M. Wt: 283.31 g/mol
InChI Key: ZXNASNPBANSRCH-UHFFFAOYSA-N
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Description

1-Boc-3-(3,5-difluorophenyl)pyrrolidine is a Boc-protected pyrrolidine derivative featuring a 3,5-difluorophenyl substituent at the 3-position of the pyrrolidine ring. The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the pyrrolidine nitrogen, enhancing stability during synthetic processes and modulating physicochemical properties such as solubility and steric hindrance . The 3,5-difluorophenyl group contributes to the compound’s electronic profile, as fluorine atoms are highly electronegative, influencing dipole interactions and metabolic stability. Pyrrolidine derivatives are widely explored in medicinal chemistry due to their conformational rigidity and ability to act as bioisosteres for peptide bonds, making this compound a valuable intermediate in drug discovery .

Properties

Molecular Formula

C15H19F2NO2

Molecular Weight

283.31 g/mol

IUPAC Name

tert-butyl 3-(3,5-difluorophenyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H19F2NO2/c1-15(2,3)20-14(19)18-5-4-10(9-18)11-6-12(16)8-13(17)7-11/h6-8,10H,4-5,9H2,1-3H3

InChI Key

ZXNASNPBANSRCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-3-(3,5-difluorophenyl)pyrrolidine typically involves the reaction of 3,5-difluorobenzaldehyde with pyrrolidine in the presence of a base, followed by protection of the resulting amine with a Boc group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Boc-3-(3,5-difluorophenyl)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amine.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-Boc-3-(3,5-difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The difluorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-Boc-3-(3,5-difluorophenyl)pyrrolidine can be contextualized against related pyrrolidine derivatives. Below is a comparative analysis based on substituent variations, synthetic utility, and pharmacological relevance:

Substituent Effects on the Aromatic Ring

  • Bromine’s polarizability may also enhance halogen bonding in target interactions .
  • 1-Boc-3-(5-chloro-2-fluorophenyl)pyrrolidine (SY359653) : The combination of chlorine (para) and fluorine (ortho) creates an asymmetric electronic environment. Chlorine’s stronger electron-withdrawing effect compared to fluorine could alter the pyrrolidine ring’s basicity and influence metabolic stability .
  • This contrasts with the 3,5-difluorophenyl group, which prioritizes electronic modulation over hydrophobic interactions .

Pharmacological Relevance

  • Pyrrolidine Derivatives with Anti-Inflammatory Activity : Derivatives like 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid exhibit anti-inflammatory properties attributed to the electron-deficient aromatic ring and carboxylic acid moiety. In contrast, the Boc-protected 3,5-difluorophenyl analog may prioritize stability over direct biological activity, acting as a synthetic precursor .
  • Anticancer Pyrrolidines : N-substituted pyrrolidines with halogens or heterocyclic appendages (e.g., pyrrolo[2,3-b]pyridines) show anticancer activity. The 3,5-difluorophenyl group in this compound may enhance target binding through fluorine’s electronegativity, though its Boc group likely necessitates deprotection for therapeutic application .

Comparative Data Table

Compound Name Substituents Key Features Pharmacological Potential
This compound 3,5-difluorophenyl, Boc High electronegativity, metabolic stability, synthetic intermediate Drug precursor
1-Boc-3-(2-bromophenyl)pyrrolidine (SY359646) 2-bromophenyl, Boc Steric bulk, halogen bonding potential Targeted covalent inhibitors
3-(5-Chloro-2-fluorophenyl)pyrrolidine HCl 5-Cl, 2-F, HCl salt Asymmetric electronic effects, free amine reactivity Immediate bioactive applications
1-(2,4-Difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid 2,4-difluorophenyl, carboxylic acid Direct anti-inflammatory activity, no protective group Therapeutic lead

Key Research Findings

  • Electronic Tuning : Fluorine substituents in 3,5-difluorophenyl derivatives enhance binding affinity to electron-rich enzyme active sites, as seen in fluorescent probes like (E)-3-(4-(1,5,9-Trithia-13-azacyclohexadecan-13-yl)-phenyl)-1-(3,5-difluorophenyl)prop-2-en-1-one .
  • Metabolic Stability : The Boc group in this compound reduces oxidative metabolism of the pyrrolidine ring, a critical advantage in prodrug design .
  • Steric vs. Electronic Trade-offs : Compared to biphenyl-substituted analogs (e.g., SY359672), the 3,5-difluorophenyl group balances electronic effects without excessive hydrophobicity, optimizing solubility for medicinal chemistry workflows .

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